molecular formula C22H21FN2O2 B11346080 N-(4-fluorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

N-(4-fluorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11346080
M. Wt: 364.4 g/mol
InChI Key: HBLQZLPRRKCRTI-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a propan-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-fluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyridinyl Group:

    Attachment of the Propan-2-yloxy Group: Finally, the propan-2-yloxy group is introduced via an etherification reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the benzamide core but lacks the pyridinyl and propan-2-yloxy groups.

    N-(2-Fluorophenyl)pyridine-4-carboxamide: Contains the pyridinyl group but differs in the position of the fluorophenyl group.

Uniqueness

N-[(4-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21FN2O2/c1-16(2)27-20-12-8-18(9-13-20)22(26)25(21-5-3-4-14-24-21)15-17-6-10-19(23)11-7-17/h3-14,16H,15H2,1-2H3

InChI Key

HBLQZLPRRKCRTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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